Oct-2-en-4-yn-1-ol

Description

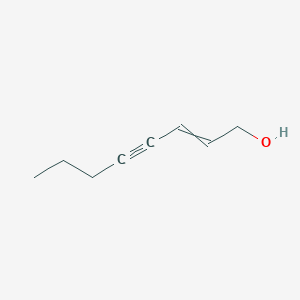

Oct-2-en-4-yn-1-ol is an unsaturated alcohol with a molecular formula of C₈H₁₂O (molecular weight: 124.14 g/mol). Its structure features a hydroxyl group at position 1, a double bond (C2–C3), and a triple bond (C4–C5), making it a conjugated enynol. This unique arrangement of functional groups imparts distinct reactivity and physical properties.

Properties

CAS No. |

188438-55-3 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

oct-2-en-4-yn-1-ol |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-3,8H2,1H3 |

InChI Key |

SYVHKRUNHCMTTH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC=CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Propargyl/Allenyl Isomerization: One method involves the reaction of with trichloroacetonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

One-Pot Multi-Step Process: Another method involves a one-pot, three-step process using consecutive palladium(II)- and ruthenium(II)-catalysis.

Industrial Production Methods: Industrial production methods for Oct-2-en-4-yn-1-ol are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oct-2-en-4-yn-1-ol can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for reduction reactions.

Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution.

Major Products:

Oxidation: Products include aldehydes, ketones, and carboxylic acids.

Reduction: Products include alkenes and alkanes.

Substitution: Products include various substituted alcohols and ethers.

Scientific Research Applications

Chemistry:

Building Blocks: Oct-2-en-4-yn-1-ol is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

Inhibitors: Oct-2-en-4-ynoyl-CoA, a derivative of this compound, is a specific inhibitor of acyl-CoA oxidase, an enzyme involved in fatty acid oxidation in peroxisomes

Industry:

Chemical Intermediates: It is used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Oct-2-en-4-yn-1-ol and its derivatives involves the nucleophilic attack of functional groups on the compound, leading to various chemical transformations. For example, Oct-2-en-4-ynoyl-CoA inhibits acyl-CoA oxidase by forming a covalent bond with an amino acid residue in the active site of the enzyme .

Comparison with Similar Compounds

Table 1: Comparative Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| This compound | C₈H₁₂O | 124.14 | Hydroxyl, ene (C2), yne (C4) |

| (S)-3,7-Dimethyloct-6-en-1-ol | C₁₀H₂₀O | 156.27 | Hydroxyl, ene (C6), two methyl |

| 6-Octen-2-ol,3,7-dimethyl- | C₁₀H₂₀O | 156.27 | Hydroxyl, ene (C6), two methyl |

| 5-Octen-1-ol,6-ethyl-3-methyl- | C₁₁H₂₂O | 170.29 | Hydroxyl, ene (C5), ethyl, methyl |

Key Observations:

- Functional Groups: this compound is unique in possessing both a double and triple bond , enabling diverse reactivity (e.g., sequential hydrogenation or cyclopropanation). In contrast, analogs like (S)-3,7-Dimethyloct-6-en-1-ol only feature a double bond and methyl branches .

- Molecular Weight: this compound has a lower molecular weight (124.14 g/mol) due to its linear structure and lack of branching. Branched analogs (e.g., C₁₀H₂₀O derivatives) are heavier, influencing their phase behavior and volatility .

Physical Properties and Reactivity

Table 2: Estimated Physical Properties

| Compound Name | Boiling Point (°C) | Solubility in Water |

|---|---|---|

| This compound | ~190–200* | Low (hydrophobic enynol) |

| (S)-3,7-Dimethyloct-6-en-1-ol | ~215–220 | Insoluble (branched chain) |

| 6-Octen-2-ol,3,7-dimethyl- | ~210–215 | Insoluble |

| 5-Octen-1-ol,6-ethyl-3-methyl- | ~230–235 | Low |

*Estimated based on homologous series.

Key Observations:

- Boiling Points: this compound’s linear structure and conjugated unsaturation likely result in a lower boiling point (~190–200°C) compared to branched analogs (e.g., ~215–235°C). Branching reduces intermolecular forces, but increased molecular weight in analogs elevates boiling points .

- Solubility: All compounds exhibit low water solubility due to hydrophobic alkyl chains.

Research Findings and Limitations

- Stereochemical Influence: Branched analogs like (S)-3,7-Dimethyloct-6-en-1-ol exhibit stereospecific bioactivity (e.g., insect pheromones), whereas this compound’s linear structure lacks chiral centers, simplifying synthesis but limiting biological interactions .

- Data Gaps: Experimental data for this compound (e.g., NMR, exact boiling points) are scarce. Properties are inferred from structural analogs and computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.